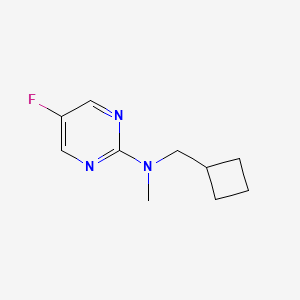
3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with two methyl groups at the 3 and 5 positions and a pentafluoroethyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene typically involves the introduction of the pentafluoroethyl group to a pre-existing 3,5-dimethylbenzene framework. One common method is the Friedel-Crafts alkylation reaction, where 3,5-dimethylbenzene reacts with a pentafluoroethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The pentafluoroethyl group can be reduced under specific conditions, although this is less common due to the stability of the fluorinated group.
Common Reagents and Conditions
Halogenation: Bromine (Br2) in the presence of a catalyst like iron (Fe) or iron(III) bromide (FeBr3).
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Bromination: 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-2-bromobenzene.
Nitration: 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-2-nitrobenzene.
Oxidation: 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzoic acid.
Scientific Research Applications
3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential interactions with biological molecules, particularly in the context of drug design and development.
Medicine: Explored for its potential use in pharmaceuticals, especially in the development of fluorinated drugs which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings that benefit from the compound’s chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nature of the pentafluoroethyl group influences the reactivity of the benzene ring, making it more susceptible to electrophilic attack. In biological systems, the compound’s interactions with molecular targets such as enzymes or receptors are influenced by its hydrophobic and steric properties, which can affect binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzene (m-Xylene): Lacks the pentafluoroethyl group, making it less chemically stable and less hydrophobic.
1,3-Dimethyl-5-ethylbenzene: Similar structure but with an ethyl group instead of a pentafluoroethyl group, resulting in different chemical and physical properties.
3,5-Dimethyl-1-(1,1,2,2,2-trifluoroethyl)benzene: Contains a trifluoroethyl group, which imparts different reactivity and stability compared to the pentafluoroethyl group.
Uniqueness
3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which significantly alters its chemical properties. This group enhances the compound’s stability, resistance to oxidation, and hydrophobicity, making it valuable in applications where these properties are desirable.
Properties
IUPAC Name |
1,3-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5/c1-6-3-7(2)5-8(4-6)9(11,12)10(13,14)15/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRQWYZBOXNDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE](/img/structure/B2766788.png)

![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)

![1-(8-{[(4-chlorophenyl)carbamoyl]methoxy}quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2766795.png)

![3,4,5-trimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2766798.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2766800.png)

![3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/new.no-structure.jpg)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)
